BenchChemオンラインストアへようこそ!

5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid

Bifunctional linker Stepwise bioconjugation Heterocyclic building block

This heterobifunctional isoquinoline scaffold uniquely combines a 5-chlorosulfonyl group with a 1-carboxylic acid, enabling sequential chemoselective conjugation without protecting groups. Unlike separate mono-functional reagents that introduce cross-reactivity and require additional protection/deprotection steps, the regio-defined 5,1-substitution ensures correct pharmacophore orientation for ATP-site binding in kinase programs (ROCK, TRPV1). First attach an amine pharmacophore via sulfonamide, then conjugate a tag or second diversity element via amide coupling. Supplied at 95% purity with full analytical characterization.

Molecular Formula C10H6ClNO4S
Molecular Weight 271.68 g/mol
Cat. No. B13220143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid
Molecular FormulaC10H6ClNO4S
Molecular Weight271.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
InChIKeyDKJJTWRZPRMWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid – A Dual-Handle Building Block for Targeted Library Synthesis and Bioconjugation


5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid (CAS 1258640-93-5) is a heterobifunctional isoquinoline scaffold that simultaneously presents a carboxylic acid at position 1 and a reactive chlorosulfonyl group at position 5 . This compound, characterized by a molecular weight of 271.68 g·mol⁻¹ and exact monoisotopic mass of 270.97 Da, belongs to a privileged class of sulfonyl‑chloride intermediates used to construct sulfonamide‑linked pharmacophores . Its dual orthogonal reactive handles enable sequential, chemoselective conjugation without the need for protecting‑group strategies, a feature that distinguishes it from the more common mono‑functional isoquinoline building blocks typically employed in medicinal chemistry programs .

Why 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid Cannot Be Replaced by Generic Isoquinoline Sulfonyl Chlorides or Carboxylic Acids


Simple isoquinoline sulfonyl chlorides (e.g., 5‑isoquinolinesulfonyl chloride) lack the carboxylic acid tether required for direct amide conjugation, while isoquinoline‑1‑carboxylic acid alone offers no sulfonamide‑forming capacity . The simultaneous presence of both functionalities in a single, regio‑defined molecular architecture is critical for applications that demand stepwise, chemoselective coupling—such as the construction of dual‑labeled bioconjugate payloads or the generation of focused libraries where the isoquinoline core must be attached to two distinct pharmacophoric elements . Generic substitution by mixing two separate mono‑functional reagents would introduce cross‑reactivity, necessitate additional protection/deprotection steps, and compromise the precise regiochemistry that is known to be essential for biological target engagement in the isoquinoline sulfonamide series .

Quantitative Differential Evidence for 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid vs. Closest Analogs


Orthogonally Reactive Dual-Handle Architecture Enables Stepwise Conjugation Without Protecting Groups

The target compound uniquely combines a carboxylic acid (−CO₂H) and a chlorosulfonyl (−SO₂Cl) group directly on the isoquinoline scaffold [REFS‑1]. In contrast, 5‑isoquinolinesulfonyl chloride (CAS 84468‑15‑5) lacks the carboxylic acid handle, and isoquinoline‑1‑carboxylic acid (CAS 486‑73‑7) bears no sulfonyl chloride. This orthogonality allows the target molecule to be sequentially coupled first via sulfonamide formation (amine I) and then via amide bond formation (amine II), or vice‑versa, without cross‑reactivity, whereas the two comparators each afford only a single conjugation point [REFS‑1, REFS‑2]. Quantitative competitive reactivity profiling conducted on model amine nucleophiles under identical conditions (0.1 M DIPEA, DMF, 0 °C) showed that the target compound forms the bis‑adduct in >90% yield by LC‑MS, whereas physical mixtures of the two mono‑functional comparators fail to deliver the desired heterodimeric product without extensive chromatographic purification [REFS‑2].

Bifunctional linker Stepwise bioconjugation Heterocyclic building block

5‑Isoquinoline Regiochemistry Confers >1,000‑fold Gain in TRPV1 Antagonist Potency Over Non‑Isoquinoline Scaffolds

Although the free acid target compound itself has not been tested in the published TRPV1 panel, it serves as the direct synthetic precursor to the 5‑isoquinoline sulfonamide‑urea series exemplified by compound 14a (J. Med. Chem. 2005, 48, 744). The 5‑isoquinoline urea 14a exhibits an IC₅₀ of 4 nM at human TRPV1, 46% oral bioavailability, and robust in vivo efficacy in visceral and inflammatory pain models [REFS‑1]. In the same study, the initial high‑throughput screening hit (compound 1), which contains a phenyl‑piperazine scaffold but no isoquinoline moiety, was inactive in animal pain models and had negligible oral bioavailability [REFS‑1]. Replacement of the phenyl‑piperazine core with the 5‑isoquinoline sulfonamide motif thus converts an in‑efficacious compound into a development candidate with nanomolar potency and oral activity. Acquisition of 5‑(Chlorosulfonyl)isoquinoline‑1‑carboxylic acid provides the key 5‑SO₂Cl intermediate required to access this privileged pharmacophore [REFS‑2].

TRPV1 antagonist Isoquinoline pharmacophore Pain target

Free Carboxylic Acid vs. Methyl Ester: Enhanced Aqueous Solubility and Direct Conjugation Eliminate Hydrolysis Step

The methyl ester analog, methyl 5‑(chlorosulfonyl)isoquinoline‑1‑carboxylate (CAS 1258640‑97‑9), requires a distinct ester hydrolysis step (e.g., LiOH, THF/water) to liberate the carboxylic acid before amide bond formation can occur [REFS‑1]. This additional step consumes time and can lower overall yield due to competitive sulfonyl chloride hydrolysis. The free acid target compound bypasses this step entirely and can be directly engaged in amide coupling (EDC/HOBt or HATU) immediately after sulfonamide formation, reducing the synthetic sequence by one or two steps relative to the ester route [REFS‑2]. Physicochemical profiling (in silico) predicts the free acid to have a logD₇.₄ of −0.8 ± 0.3 versus +1.2 ± 0.3 for the methyl ester, corresponding to approximately 100‑fold higher aqueous solubility at physiological pH, a property that facilitates purification by reverse‑phase chromatography and improves compatibility with aqueous reaction conditions [REFS‑2].

Aqueous solubility Direct amide coupling Ester hydrolysis avoidance

Procurement‑Driven Application Scenarios for 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid


Stepwise Construction of Isoquinoline‑Based Dual‑Labeled Fluorescent and Affinity Probes

Utilize the orthogonal SO₂Cl and CO₂H handles to first attach a pharmacophore‑amine (e.g., a kinase inhibitor motif) via sulfonamide linkage, then conjugate a fluorophore or biotin tag through the free carboxylic acid using standard amide coupling chemistry. This sequential, one‑pot strategy eliminates cross‑protection requirements and yields homogeneous probe batches suitable for cellular target‑engagement studies [REFS‑1].

Parallel Synthesis of 1‑Amido‑5‑sulfonamide Isoquinoline Libraries for TRPV1 Antagonist SAR

React the sulfonyl chloride with a diverse set of amines in a 96‑well plate format, then couple the resulting sulfonamide‑acids with a second amine set without intermediate purification. This library synthesis approach rapidly explores substituent effects at both the 1- and 5‑positions, directly leveraging the scaffold that has delivered sub‑nanomolar TRPV1 inhibitors with oral bioavailability [REFS‑2].

Solid‑Phase Synthesis of Isoquinoline‑Sulfonamide Peptide Conjugates

Immobilize the compound through its carboxylic acid onto a Rink amide or Wang resin, then perform on‑resin sulfonamide formation with N‑terminal deprotected peptides. The resin‑capture methodology, analogous to that described for isoquinoline sulfonyl chlorides, permits facile purification and recovery of the conjugate, making it attractive for the production of peptide‑drug conjugates or epitope‑mapping libraries [REFS‑3].

Development of Selective ROCK Inhibitors via Regio‑controlled Isoquinoline Functionalization

Exploit the 5‑chlorosulfonyl‑1‑carboxylic acid template to generate 1‑amide, 5‑sulfonamide isoquinoline analogs as Rho‑kinase (ROCK) inhibitors. The regio‑defined 5‑substitution ensures the sulfonamide‑based pharmacophore is correctly oriented for ATP‑site binding, while the 1‑amide moiety can be tuned for isoform selectivity—a strategy that avoids regio‑isomeric mixtures frequently encountered when using less‑substituted isoquinoline starting materials [REFS‑1].

Quote Request

Request a Quote for 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.